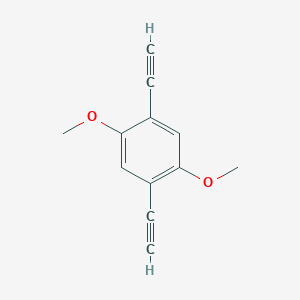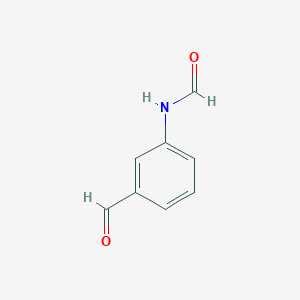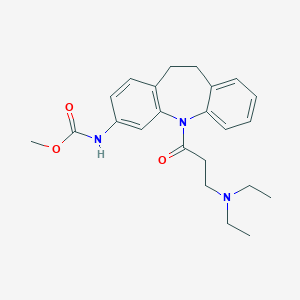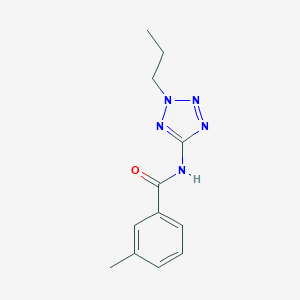
Coumarin, 3-amino-4-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-amino-4-(1-pyrrolidinyl)- is an organic compound that is widely used in scientific research applications. It is a heterocyclic compound that contains a pyrrolidine ring and a coumarin moiety. Coumarin, 3-amino-4-(1-pyrrolidinyl)- is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
作用機序
The mechanism of action of coumarin, 3-amino-4-(1-pyrrolidinyl)- is not fully understood. However, it is believed that this compound acts as a metal ion chelator and a hydrogen sulfide sensor. It is also believed that coumarin, 3-amino-4-(1-pyrrolidinyl)- interacts with various enzymes and proteins in the body, leading to its biological effects.
生化学的および生理学的効果
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the main advantages of coumarin, 3-amino-4-(1-pyrrolidinyl)- is its versatility. It can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its toxicity. It can be toxic to cells and can cause cell death at high concentrations.
将来の方向性
There are many future directions for the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in scientific research. One of the future directions is the development of new fluorescent probes based on this compound for the detection of other metal ions and biomolecules. Another future direction is the development of new bioactive compounds based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Additionally, the use of coumarin, 3-amino-4-(1-pyrrolidinyl)- in nanotechnology and material science is an area that is currently being explored.
合成法
Coumarin, 3-amino-4-(1-pyrrolidinyl)- can be synthesized through various methods, including the Hantzsch reaction, the Pechmann condensation, and the Knoevenagel condensation. The Hantzsch reaction is the most commonly used method for the synthesis of coumarin derivatives. This method involves the condensation of a ketone, an aldehyde, and a nitrogen-containing compound in the presence of a catalyst.
科学的研究の応用
Coumarin, 3-amino-4-(1-pyrrolidinyl)- has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as zinc, copper, and iron. It has also been used as a fluorescent probe for the detection of hydrogen sulfide. In addition, coumarin, 3-amino-4-(1-pyrrolidinyl)- has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antibacterial agents, and antiviral agents.
特性
CAS番号 |
59288-15-2 |
|---|---|
製品名 |
Coumarin, 3-amino-4-(1-pyrrolidinyl)- |
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
InChIキー |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
正規SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
その他のCAS番号 |
59288-15-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)









![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)